REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][CH:4]=[C:5]([CH3:12])[C:6]=1[C:7](OCC)=[O:8].[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH3:1][C:2]1[O:3][CH:4]=[C:5]([CH3:12])[C:6]=1[CH2:7][OH:8] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
42.8 g
|
Type
|
reactant
|
Smiles
|
CC=1OC=C(C1C(=O)OCC)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added slowly to
|
Type
|
TEMPERATURE
|
Details
|
After this time, the mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched with an aqueous solution of sodium sulfate (60 ml.; saturated)
|
Type
|
ADDITION
|
Details
|
followed by the addition of solid magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
WASH
|
Details
|
washed well with additional ether
|
Type
|
EXTRACTION
|
Details
|
the combined ether extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC=C(C1CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |